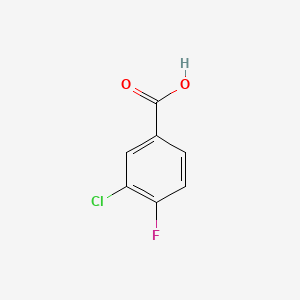

3-Chloro-4-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTSBFXIHLYGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334521 | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-16-7 | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-fluorobenzoic acid CAS number 403-16-7

An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid (CAS 403-16-7)

Authored by a Senior Application Scientist

Introduction

This compound, identified by the CAS number 403-16-7, is a di-halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a chlorine and a fluorine atom, makes it a strategically important building block in organic synthesis. The presence and positioning of these halogens significantly influence the molecule's electronic properties and reactivity, offering medicinal chemists and material scientists a versatile scaffold for developing complex target molecules.

The electron-withdrawing nature of both fluorine and chlorine atoms modulates the acidity of the carboxylic group and the reactivity of the aromatic ring towards electrophilic substitution. More importantly, the incorporation of this moiety into larger molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity, thereby optimizing the overall pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research. The physical properties and spectroscopic data for this compound are well-defined, providing a reliable basis for its identification and use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 403-16-7 | [2] |

| Molecular Formula | C₇H₄ClFO₂ | [2] |

| Molecular Weight | 174.56 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 133-135 °C (lit.) | [2][5] |

| Boiling Point | 92 °C at 22 mmHg | [2][6] |

| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol, ether, and acetone. | [4] |

| pKa | 3.77 ± 0.10 (Predicted) | [6] |

| SMILES | OC(=O)c1ccc(F)c(Cl)c1 | |

| InChI Key | PKTSBFXIHLYGEY-UHFFFAOYSA-N |

Spectroscopic Data Interpretation

While raw spectral data is instrument-dependent, the expected signatures for this compound are predictable and essential for quality control.

-

¹H NMR: The spectrum will show characteristic signals for the three aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are expected in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will display seven distinct signals: one for the carbonyl carbon (δ ~165-170 ppm) and six for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will appear at m/z 174. The spectrum will also show a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, allowing it to be readily converted into a variety of useful intermediates.

Synthetic Routes

One common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. This method is high-yielding and procedurally straightforward.[5] An alternative route involves the oxidation of 3-chloro-4-fluoroacetophenone using an aqueous solution of sodium hypobromite, which yields the target acid at 74%.[7]

Diagram 1: Synthesis via Hydrolysis ```dot

Caption: Simplified workflow showing the derivation of a key Lapatinib intermediate.

Other Industrial Applications

-

Agrochemicals: Serves as an intermediate for creating fluorine-containing herbicides and fungicides, where the halogens contribute to the molecule's bioactivity and stability. *[4] Materials Science: Used in the preparation of specialized fluorine-containing polymers or liquid crystal materials to enhance thermal and chemical stability.

[4]***

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested or comes into contact with skin.

[2]#### Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator (e.g., N95 type) should be used when handling the powder outside of a fume hood. *[8] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. *[9] Storage: Store in a tightly sealed container in a cool, dry place. K[4]eep away from incompatible materials such as strong oxidizing agents and strong bases. *[4][9] Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

[9]***

Conclusion

This compound is more than just a chemical compound; it is a versatile and enabling tool for scientific innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable intermediate. For researchers in drug development, its structure provides a proven scaffold for enhancing the therapeutic potential of new molecular entities. As research continues to push the boundaries of medicine and materials science, the strategic application of such meticulously designed building blocks will remain paramount to success.

References

- This compound - Zhengzhou Alfa Chemical Co.,Ltd. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkZpmtoKwor3DdQoAWcYHxdF3jmDFpUK21lkLbJJgIDOM2tpjXJnmkfXR6KE6gXUTrPOrtUZugf90FcmySRVuC3aGPMEgWneTlaqYfdfQdPefNdCGRIp62LZWfFnBnT7qFCWYERMWF3cy3vmKWB_b7y74mmI_-8kngec-p1jIefc8=]

- This compound - ChemBK. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmPXMvmk1Mk86GR2Lr3sdixAiTvEoTsf_peWJ3MvwcgJAolxik0YstoTJkqjp7DQEWAyl3yrVevcNeKpUnfD6mQ56ZnJi1NM1250i5pPK4EmiLuhb1lHH3yJ_L2VXP4C0SUwBRr6K2USE5xAbZaJLovoTE0C1WsKyL]

- The Role of this compound in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoqMrIhSryPdF4eEUnOUDFe7N8WIUSO27MZsTiAoiCIe0Eb1jFeOlHcOgfebTqNw-RMLuQQmUEDYsvWRX2zzIdHwZL_PjYbqKFWFNGi6dQa0VNqU9mS4s1wsRiLEC5RsMjHSS7umOaZ_VumIQoutY0M7xva4QZczvu9MCHE3KWWFI3CN8UawyGUprmCZXQ4gkNXpiqX0R6rdvK94Vl199z6if0X9Ht6j3NWJymPm2fbErWAetBud2h8Yay1IXBCdNkHWYAJYIh]

- This compound | 403-16-7 - ChemicalBook. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0_Itkeer7GxZAIKrbm9Z2-1QCDk4kmcStPPjB_a5qdPUbPgmibPTjsWot3B2hNL_HXmRmZPJ57t3xBB32l4VsYAm1BkE18QfjGHkvlxwg29_xlfORIywtqUZ2WaeHLnyBVcTJvrQfg7DbO70Cec9S7SJpdx-CIzkUEwgBDnTW6A==]

- This compound 95 403-16-7 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/369098]

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents. [Link: https://patents.google.

- Synthetic method of lapatinib - CN103159747A - Google Patents. [Link: https://patents.google.

- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents. [Link: https://patents.google.

- Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide - Benchchem. [Link: https://www.benchchem.com/application-notes/synthesis-of-3-fluorobenzoic-acid-morpholide]

- 403-16-7 Cas No. | this compound - Apollo Scientific. [Link: https://www.apolloscientific.co.uk/cas/403-16-7]

- Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. [Link: https://patents.google.

- This compound CAS#: 403-16-7 - ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854112.htm]

- This compound, 250 g, CAS No. 403-16-7 | Research Chemicals - Carl ROTH. [Link: https://www.carlroth.com/de/en/research-chemicals/biochemicals-product-expansion/campaign/3-chloro-4-fluorobenzoic-acid/p/2hcn.2]

- US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents. [Link: https://patents.google.

- Chemical Properties of this compound (CAS 403-16-7) - Cheméo. [Link: https://www.chemeo.com/cid/46-880-0/3-Chloro-4-fluorobenzoic-acid]

- This compound - CAS - 403-16-7 | Axios Research. [Link: https://axiosresearch.com/product/3-chloro-4-fluorobenzoic-acid-cas-403-16-7]

- 403-16-7 | this compound - Alachem Co., Ltd. [Link: https://www.alachem.com/product_T3T619]

- 3-(Chlorosulfonyl)-4-fluorobenzoic Acid - fluorochem private limited. [Link: https://www.fluorochem.co.in/3-chlorosulfonyl-4-fluorobenzoic-acid.htm]

- This compound - AOBChem USA. [Link: https://www.aobchem.com/product/31243.html]

- SAFETY DATA SHEET - Fisher Scientific. [Link: https://www.fishersci.com/sds?productName=AC389020050]

- Procedure - Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=v90p0215]

- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents. [Link: https://patents.google.

- 7 - SAFETY DATA SHEET. [Link: https://www.fishersci.com/sds?productName=AC302140050]

- 3 - SAFETY DATA SHEET. [Link: https://www.sigmaaldrich.com/sds/aldrich/c24604]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound - CAS - 403-16-7 | Axios Research [axios-research.com]

- 4. This compound [alfachemch.com]

- 5. This compound | 403-16-7 [chemicalbook.com]

- 6. This compound CAS#: 403-16-7 [m.chemicalbook.com]

- 7. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-4-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore detailed synthesis and analytical protocols, and discuss its significant role in the development of novel therapeutics, all while adhering to the principles of scientific integrity and practical application.

Core Physicochemical Properties

This compound, a halogenated aromatic carboxylic acid, possesses a unique combination of substituents that modulate its reactivity and make it a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 174.56 g/mol | [2][3][4] |

| Molecular Formula | C₇H₄ClFO₂ | [2][3][4] |

| CAS Number | 403-16-7 | [2][3] |

| Melting Point | 133-135 °C | [2][4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Slightly soluble in water, readily soluble in organic solvents like ethanol, ether, and acetone. | [5] |

The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of these halogens enhances the acidity of the carboxylic acid group and can affect the regioselectivity of further electrophilic substitution reactions.[5]

Synthesis of this compound: A Step-by-Step Protocol

Several synthetic routes to this compound have been reported. A common and illustrative method involves the hydrolysis of its corresponding acyl chloride. This approach is often favored for its high yield and relatively straightforward procedure.[7]

Experimental Protocol: Hydrolysis of 3-Chloro-4-fluorobenzoyl Chloride

This protocol describes the synthesis of this compound from 3-chloro-4-fluorobenzoyl chloride.[7]

Materials:

-

3-chloro-4-fluorobenzoyl chloride

-

50% Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Dilute hydrochloric acid

-

Round-bottom flask

-

Stir plate and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2g of 3-chloro-4-fluorobenzoyl chloride with 4g of 50% sodium hydroxide solution and 20g of water.[7]

-

Hydrolysis: Heat the mixture to 60°C with cautious stirring. The hydrolysis of the acyl chloride is an exothermic reaction, so careful temperature control is necessary to prevent side reactions.[7]

-

Reaction Monitoring: Maintain the reaction at 60°C until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the oily acyl chloride layer.

-

Cooling and Stirring: After the hydrolysis is complete, allow the reaction mixture to cool to room temperature and continue stirring for an additional 2 hours to ensure the complete conversion of any remaining starting material.[7]

-

Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.[7] This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

-

Isolation and Washing: Collect the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the solid sequentially with dilute hydrochloric acid and water to remove any inorganic salts and excess acid.[7]

-

Drying: Dry the purified product to obtain a white, powdery solid.[7] A typical yield for this procedure is around 92.8%.[7]

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydroxide is a strong base that effectively saponifies the acyl chloride to its corresponding carboxylate salt, which is soluble in the aqueous reaction medium.

-

Temperature Control: Maintaining the reaction at 60°C provides sufficient energy to overcome the activation barrier for hydrolysis without promoting unwanted side reactions or degradation of the product.

-

Acidification: The use of a strong acid like HCl ensures the complete protonation of the sodium 3-chloro-4-fluorobenzoate intermediate, leading to the precipitation of the desired product due to its lower solubility in acidic aqueous media.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis.

Illustrative HPLC Method:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[8]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 30% acetonitrile.[8]

-

Detection: UV detection at 235 nm.[8]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

-

Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating aromatic compounds like this compound from more polar impurities.

-

Acidified Mobile Phase: The addition of TFA to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

-

UV Detection: The aromatic ring of the molecule provides strong UV absorbance, making this a sensitive and reliable detection method.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: Fluorine NMR is a valuable tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F bond vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 174.56 g/mol .[2][3][4]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of chloro and fluoro substituents can enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1]

Role in the Synthesis of P2X7 Receptor Antagonists

A notable application of this compound is in the development of P2X7 receptor antagonists.[7] The P2X7 receptor is an ion channel that is activated by extracellular ATP and plays a significant role in inflammation and immune responses.[9] Antagonists of this receptor are being investigated for the treatment of various inflammatory diseases, chronic pain, and neurodegenerative disorders.[9][10]

This compound can be used as a starting material to construct the core structures of these antagonists. For example, it can be a reactant in the synthesis of substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists.[7]

Diagram of the logical relationship:

Caption: The role of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Irritant: It is irritating to the eyes, respiratory system, and skin.[6]

-

Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.[2]

-

Hand Protection: Chemical-resistant gloves.[2]

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., N95).[2]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][11]

-

Keep containers tightly closed when not in use.[11]

In case of exposure, follow standard first-aid procedures and seek medical attention as necessary.[11]

References

-

iChemical. (n.d.). This compound, CAS No. 403-16-7. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). [No Title] Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

-

PubMed. (2003, November 17). Novel P2X7 receptor antagonists. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

-

PubMed. (2020, December 15). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]

-

Frontiers. (n.d.). Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-2-fluorobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 250 g, CAS No. 403-16-7. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound 95 403-16-7 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. This compound | 403-16-7 [chemicalbook.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 10. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid: Structure, Properties, Synthesis, and Applications

Executive Summary: 3-Chloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzoic acid core, imparts desirable physicochemical properties that make it a versatile and valuable synthetic intermediate. The presence of these halogens critically influences the molecule's reactivity and the biological activity of its derivatives by modulating lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, validated synthesis protocols, key applications, and essential safety and handling procedures.

Molecular Structure and Identification

The structural foundation of this compound is a benzene ring functionalized with a carboxylic acid group, a chlorine atom at the meta-position (C3), and a fluorine atom at the para-position (C4) relative to the carboxylate.

Chemical Structure

The arrangement of the substituents on the aromatic ring is depicted below.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in research, manufacturing, and regulatory contexts, the following identifiers are used.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 403-16-7 | [2] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [2] |

| SMILES String | OC(=O)c1ccc(F)c(Cl)c1 | [2] |

| InChI Key | PKTSBFXIHLYGEY-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods. It presents as a solid at room temperature with limited aqueous solubility.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 133-135 °C | [2][3] |

| Boiling Point | 92 °C at 22 mmHg | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [4] |

| pKa (Predicted) | 3.77 ± 0.10 | [3] |

Spectroscopic Analysis

Spectroscopic data is essential for structure verification and purity assessment.

-

¹H Nuclear Magnetic Resonance (NMR): The aromatic region of the proton NMR spectrum is definitive for this substitution pattern. The three aromatic protons are chemically distinct and exhibit complex splitting due to both proton-proton and proton-fluorine coupling. Experimental data reported in a patent for a reaction involving the title compound shows the following signals in DMSO-d₆.[5]

-

δ 7.79 - 7.91 (m, 1H): This multiplet corresponds to the proton at C2, which is ortho to the carboxylic acid and meta to the chlorine.

-

δ 7.64 - 7.74 (m, 1H): This multiplet is assigned to the proton at C6, which is ortho to the carboxylic acid and ortho to the fluorine.

-

δ 7.44 - 7.58 (m, 1H): This multiplet arises from the proton at C5, which is ortho to the chlorine and ortho to the fluorine.

-

-

-

Carboxyl Carbon (~165 ppm): The C=O of the acid group.

-

C-F (~160-165 ppm, large ¹JCF coupling): The carbon directly attached to fluorine, shifted significantly downfield.

-

C-Cl (~130-135 ppm): The carbon bearing the chlorine atom.

-

C-COOH (~130-135 ppm): The carbon to which the carboxylic acid is attached.

-

Aromatic CH Carbons (~115-130 ppm): Three distinct signals for the carbons at the C2, C5, and C6 positions.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Based on NIST data, the following characteristic absorption bands are observed.[5]

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O carbonyl stretch.

-

~1600, ~1480 cm⁻¹: C=C aromatic ring stretches.

-

~1250 cm⁻¹: C-F stretch.

-

~800-850 cm⁻¹: C-Cl stretch.

-

Synthesis and Mechanistic Insights

Primary Synthetic Route: Hydrolysis of Acyl Chloride

A highly reliable and common laboratory-scale synthesis involves the hydrolysis of the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. This method is favored for its high yield and straightforward execution. The underlying mechanism is a classic nucleophilic acyl substitution, where water acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed under basic conditions (e.g., with sodium hydroxide) to neutralize the HCl byproduct and drive the reaction to completion, followed by acidification to precipitate the final carboxylic acid product.[3]

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[3]

-

Reaction Setup: In a suitable reaction vessel, combine 2.0 g of 3-chloro-4-fluorobenzoyl chloride with a solution of 4.0 g of 50% sodium hydroxide in 20 g of water.

-

Hydrolysis: Heat the mixture to 60 °C with vigorous stirring. Exercise caution as the initial hydrolysis can be exothermic. Maintain this temperature until the reaction is complete (monitored by TLC or GC).

-

Stirring: Cool the reaction mixture to room temperature and continue stirring for an additional 2 hours to ensure complete hydrolysis.

-

Acidification: Carefully acidify the aqueous solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with a small amount of dilute hydrochloric acid and then with cold deionized water to remove residual salts.

-

Drying: Dry the purified product under vacuum to obtain white, powdery this compound. A typical yield for this process is over 90%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Chemical Synthesis

Role as a Pharmaceutical Building Block

This compound is a cornerstone intermediate for creating active pharmaceutical ingredients (APIs).[1] The strategic placement of the halogen atoms is a well-established technique in medicinal chemistry to enhance a drug candidate's profile.[1]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine and chlorine significantly alters the electronic properties of the aromatic ring, influencing the pKa of the carboxylic acid and the molecule's overall lipophilicity (LogP). This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into a molecule can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

-

Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions and hydrogen bonding with protein targets, enhancing the binding affinity and selectivity of the final API.

-

Key Examples: It is a documented reactant in the development of substituted 1-Benzyl-5-phenyltetrazole P2X7 antagonists, which are investigated for inflammatory and neuropathic pain conditions.[3] Furthermore, related structures are fundamental to the synthesis of the quinolone core found in many broad-spectrum fluoroquinolone antibiotics.[6]

Agrochemical Intermediate

Beyond pharmaceuticals, this compound serves as a valuable precursor in the synthesis of modern agrochemicals, including herbicides and fungicides, where the halogen substituents contribute to the potency and environmental persistence of the active ingredients.[1]

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Data derived from related compounds and supplier safety data sheets.

Recommended Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Spill Response: In case of a spill, avoid breathing dust. Carefully sweep or vacuum up the spilled material and place it in a labeled container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and agrochemical synthesis. Its carefully arranged halogen substituents provide a powerful tool for chemists to modulate the properties of larger, more complex molecules. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

Zhengzhou Alfa Chemical Co.,Ltd. This compound. [Link]

-

National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. WO2018066718A1 - Therapeutic compounds.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzoic Acid

Introduction

3-Chloro-4-fluorobenzoic acid (CAS No. 403-16-7), a halogenated derivative of benzoic acid, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in drug development, particularly in structure-activity relationship studies, underscores the importance of accurately characterizing its fundamental physicochemical properties.[1] This guide provides a comprehensive analysis of the melting and boiling points of this compound, delving into the theoretical underpinnings of these properties, detailed experimental protocols for their determination, and the influence of its molecular structure on these thermal characteristics.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and process development of chemical compounds. Below is a summary of the reported values for this compound.

| Property | Reported Value | Source(s) |

| Melting Point | 133-135 °C | Sigma-Aldrich, ChemicalBook[2], ChemBK[3] |

| 133-136 °C | Apollo Scientific[4] | |

| 135 °C | Stenutz[5] | |

| Boiling Point | Not Experimentally Determined; Decomposition may occur. | N/A |

| Molecular Weight | 174.56 g/mol | Sigma-Aldrich, PubChem[6] |

| Molecular Formula | C₇H₄ClFO₂ | Sigma-Aldrich, PubChem[6] |

Understanding the Melting Point: A Deeper Dive

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state, representing the point where the solid and liquid phases are in equilibrium.[7] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[7]

The Influence of Molecular Structure

The relatively high melting point of this compound can be attributed to the strong intermolecular forces present in its crystal lattice. The key contributing factors are:

-

Hydrogen Bonding: The carboxylic acid functional group facilitates the formation of strong hydrogen bonds between molecules, often resulting in a dimeric structure. This is a primary reason for the higher melting points of carboxylic acids compared to other organic compounds of similar molecular weight.

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create significant dipole moments within the molecule. These dipole-dipole interactions contribute to the overall stability of the crystal lattice.

-

Van der Waals Forces: These forces, although weaker, are also present and contribute to the intermolecular attractions.

The position of the halogen substituents on the benzene ring also plays a role in the crystal packing and, consequently, the melting point. The specific arrangement of the chloro and fluoro groups in this compound allows for efficient packing in the solid state. Studies on substituted benzoic acids have shown that the nature and position of halogen substituents significantly influence intermolecular interactions and crystal lattice energies.[8][9]

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental laboratory technique for identification and purity assessment.[7]

Capillary Method

A widely used and reliable method for determining the melting point of an organic solid is the capillary method. This can be performed using a melting point apparatus or a Thiele tube.

Protocol using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[10][11] The sample should be tightly packed to a height of about 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated, and the rate of heating should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[10] Rapid heating can lead to inaccurate measurements.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the melting range. For a pure sample, this range should be narrow.

The following diagram illustrates the workflow for melting point determination.

Caption: Thiele Tube Setup for Boiling Point Determination.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. [3]It can be harmful if inhaled, in contact with skin, or if swallowed. [3]Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. [3]All heating procedures should be conducted in a well-ventilated fume hood.

Conclusion

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) – Thermophysical Properties. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 403-16-7). Retrieved from [Link]

-

The Test Mag. (n.d.). Effect of halogens in benzoic acid. Retrieved from [Link]

-

PubMed Central. (2025, September 18). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. Retrieved from [Link]

-

Testbook. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

Sources

- 1. This compound | 403-16-7 [chemicalbook.com]

- 2. 403-16-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 403-16-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound [stenutz.eu]

- 6. This compound | C7H4ClFO2 | CID 520989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

Solubility Profile of 3-Chloro-4-fluorobenzoic Acid: A Comprehensive Guide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

The precise understanding and control of solubility are paramount in the development of active pharmaceutical ingredients (APIs). 3-Chloro-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, making its behavior in different solvent systems a critical area of study. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. We will explore the thermodynamic principles governing its dissolution, present experimentally determined solubility data, and detail the methodologies for such measurements. Furthermore, this guide discusses the application of thermodynamic models for data correlation and prediction, offering a comprehensive resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

This compound (3Cl-4F-BA) is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a fluorine atom, makes it a versatile intermediate in organic synthesis, particularly for APIs. The efficiency of critical manufacturing steps such as reaction, crystallization, and purification is directly dependent on the solubility of 3Cl-4F-BA in the chosen solvent system. An optimal solvent ensures a higher yield, controls impurity profiles, and dictates the final crystalline form (polymorphism), which in turn affects the bioavailability and stability of the final drug product.

This guide serves as a foundational resource, consolidating experimental data with theoretical principles to empower scientists to make informed decisions in solvent selection and process optimization.

Physicochemical Characterization of this compound

Understanding the intrinsic properties of the solute is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | PubChem |

| Molecular Weight | 174.56 g/mol | PubChem |

| Melting Point | 143-146 °C | Sigma-Aldrich |

| pKa | 3.65 (Predicted) | PubChem |

| XLogP3 | 2.5 | PubChem |

| Appearance | White to off-white crystalline powder | N/A |

The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic acid C=O, fluorine, and chlorine atoms). Its moderate polarity and LogP value suggest it will have appreciable solubility in a range of polar and moderately polar organic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). The process can be broken down into three conceptual steps, as illustrated in the diagram below.

Figure 1: Enthalpy changes during the dissolution process.

A spontaneous dissolution process (negative ΔG_mix) is favored by a strong, exothermic interaction between the solute and solvent molecules (ΔH_solvation) that can overcome the energy required to break the solute's crystal lattice (ΔH_lattice) and to create a cavity in the solvent (ΔH_cavity). For 3Cl-4F-BA, solvents capable of hydrogen bonding with its carboxylic acid group are expected to exhibit higher solvating power.

Experimental Solubility Data

The mole fraction solubility (x₁) of this compound was experimentally determined in twelve pure organic solvents at temperatures ranging from 288.15 K to 328.15 K. The data, derived from gravimetric analysis, are summarized below.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K).

| T (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | 2-Butanone | Cyclohexanone |

| 288.15 | 0.1345 | 0.1241 | 0.1136 | 0.1041 | 0.1002 | 0.2851 | 0.2647 | 0.3541 |

| 293.15 | 0.1563 | 0.1442 | 0.1322 | 0.1211 | 0.1167 | 0.3112 | 0.2913 | 0.3832 |

| 298.15 | 0.1812 | 0.1671 | 0.1534 | 0.1406 | 0.1356 | 0.3392 | 0.3198 | 0.4138 |

| 303.15 | 0.2094 | 0.1932 | 0.1775 | 0.1628 | 0.1573 | 0.3691 | 0.3505 | 0.4461 |

| 308.15 | 0.2415 | 0.2231 | 0.2051 | 0.1882 | 0.1821 | 0.4012 | 0.3835 | 0.4801 |

| 313.15 | 0.2781 | 0.2572 | 0.2367 | 0.2172 | 0.2105 | 0.4355 | 0.4189 | 0.5159 |

| 318.15 | 0.3198 | 0.2962 | 0.2729 | 0.2504 | 0.2430 | 0.4723 | 0.4569 | 0.5536 |

| 323.15 | 0.3675 | 0.3408 | 0.3144 | 0.2885 | 0.2799 | 0.5116 | 0.4977 | 0.5932 |

| 328.15 | 0.4219 | 0.3918 | 0.3620 | 0.3322 | 0.3223 | 0.5537 | 0.5414 | 0.6349 |

| T (K) | Ethyl Acetate | Methyl Acetate | Acetonitrile | DMF |

| 288.15 | 0.2341 | 0.2215 | 0.1251 | 0.4132 |

| 293.15 | 0.2582 | 0.2451 | 0.1423 | 0.4435 |

| 298.15 | 0.2842 | 0.2709 | 0.1618 | 0.4751 |

| 303.15 | 0.3123 | 0.2991 | 0.1838 | 0.5081 |

| 308.15 | 0.3426 | 0.3298 | 0.2086 | 0.5425 |

| 313.15 | 0.3753 | 0.3633 | 0.2365 | 0.5784 |

| 318.15 | 0.4106 | 0.3998 | 0.2679 | 0.6158 |

| 323.15 | 0.4487 | 0.4395 | 0.3031 | 0.6548 |

| 328.15 | 0.4898 | 0.4827 | 0.3427 | 0.6954 |

Analysis of Solubility Data

-

Effect of Temperature: In all tested solvents, the solubility of this compound increases with rising temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.

-

Effect of Solvent Type: At a given temperature, the solubility follows the general trend: N,N-dimethylformamide (DMF) > cyclohexanone > acetone > 2-butanone > ethyl acetate > methyl acetate > alcohols > acetonitrile.

-

High Solubility in Aprotic Polar Solvents: The highest solubility is observed in DMF, cyclohexanone, and acetone. These solvents are highly polar and can act as strong hydrogen bond acceptors for the carboxylic acid proton of 3Cl-4F-BA, leading to strong solute-solvent interactions.

-

Moderate Solubility in Alcohols: Solubility in the series of alcohols (methanol to n-butanol) is moderate. While these solvents are protic and can both donate and accept hydrogen bonds, they also exhibit strong self-association through their own hydrogen-bonding networks. Energy must be expended to break these solvent-solvent interactions to create a cavity for the solute, slightly reducing their solvating power compared to aprotic polar solvents.

-

Lower Solubility in Acetonitrile: Acetonitrile shows the lowest solvating power among the tested solvents. Although it is a polar aprotic solvent, its ability to act as a hydrogen bond acceptor is weaker than that of ketones or DMF.

-

Standard Protocol: Isothermal Equilibrium Solubility Determination

The data presented above was obtained using a standardized and reliable gravimetric method. This protocol ensures that the system reaches equilibrium, providing a true measure of solubility.

Figure 2: Workflow for experimental solubility determination via the gravimetric method.

Step-by-Step Methodology

-

Preparation: An excess amount of this compound solid is added to a known mass of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: The vial is placed in a precision thermostatic water bath set to the desired temperature (e.g., 298.15 K ± 0.1 K). The mixture is continuously agitated (e.g., using a magnetic stirrer) for a sufficient time (typically > 24 hours) to ensure that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, agitation is stopped, and the vial is held static in the bath for several hours (e.g., 4-6 hours) to allow the undissolved solid particles to sediment completely.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe. To prevent premature crystallization due to temperature changes, both the syringe and the attached micropore filter (e.g., 0.45 µm) should be pre-heated to the experimental temperature.

-

Analysis: The withdrawn sample is immediately transferred to a pre-weighed container. The total mass of the saturated solution is recorded. The container is then placed in a vacuum oven at a moderate temperature (e.g., 50 °C) until the solvent has completely evaporated and the mass of the remaining solid is constant.

-

Calculation: The mass of the solvent is determined by subtracting the final mass of the dry solute from the initial mass of the solution. These masses are then converted to moles, and the mole fraction solubility is calculated.

Thermodynamic Modeling and Data Correlation

To enhance the utility of the experimental data, it can be correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent fit for temperature-dependent solubility data.

The equation is given as: ln(x₁) = A + (B / T) + C ln(T)

Where:

-

x₁ is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical model parameters determined by fitting the equation to the experimental data.

These parameters, once determined, allow for the accurate interpolation of solubility at temperatures not experimentally measured, which is invaluable for process design and optimization. The dissolution process was found to be spontaneous and entropy-driven in all the tested solvents.

Conclusion and Practical Implications

The solubility of this compound is highly dependent on both the solvent choice and the temperature. Aprotic polar solvents with strong hydrogen bond accepting capabilities, such as DMF and cyclohexanone, are excellent choices for achieving high concentrations of the solute. Protic solvents like alcohols offer moderate solubility. This comprehensive dataset, combined with the described experimental protocol and theoretical models, provides a robust framework for:

-

Process Chemistry: Selecting optimal solvents for chemical reactions and subsequent crystallizations to maximize yield and purity.

-

Formulation Science: Designing liquid formulations or identifying suitable solvent systems for API processing.

-

Chemical Engineering: Providing critical data for the design and scale-up of crystallization and purification equipment.

By leveraging this guide, researchers and drug development professionals can accelerate their development timelines and ensure the robustness and efficiency of their manufacturing processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79047, this compound. PubChem. Retrieved from [Link]

-

Zhai, C., Wang, Z., Liu, Z., Geng, Y., & Zhang, C. (2023). Solubility Determination, Model Correlation, and Thermodynamic Analysis of this compound in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 68(1), 133–142. Retrieved from [Link]

Unlocking the Molecular Architecture: A Technical Guide to the Spectral Analysis of 3-Chloro-4-fluorobenzoic Acid

For Immediate Release: A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-4-fluorobenzoic acid, a key building block in the synthesis of a variety of bioactive compounds and advanced materials, presents a compelling case for the power of modern spectroscopic techniques. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental considerations that enable its unambiguous identification and characterization.

Introduction: The Significance of Spectroscopic Analysis

Understanding the spectral signature of a molecule like this compound is fundamental to ensuring its purity, confirming its identity, and predicting its reactivity in complex synthetic pathways. Each spectroscopic technique provides a unique piece of the structural puzzle, and when combined, they offer a comprehensive and validated molecular blueprint. This guide will delve into the nuances of each technique as applied to this specific molecule, providing a framework for rigorous scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to reveal three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups will deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

Expected ¹H NMR Spectral Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1-8.2 | Doublet | ~2.0 (meta coupling) |

| H-5 | ~7.8-7.9 | Doublet of doublets | ~8.5 (ortho), ~2.0 (meta) |

| H-6 | ~7.5-7.6 | Triplet (or doublet of doublets) | ~8.5 (ortho), ~8.5 (ortho) |

| -COOH | >10 | Broad Singlet | - |

Causality Behind the Assignments: The proton at position 2 (H-2) is ortho to the carboxylic acid group and meta to the chlorine atom, resulting in a downfield shift and a small meta coupling. The proton at position 5 (H-5) is ortho to the chlorine and meta to the carboxylic acid, leading to a doublet of doublets due to coupling with both H-6 and H-2. The proton at position 6 (H-6) is ortho to the fluorine and the carboxylic acid, experiencing splitting from both H-5 and the fluorine atom (³JH-F), which can sometimes appear as a triplet if the coupling constants are similar. The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. Due to the substitution pattern, we expect to see seven distinct signals for the seven carbon atoms in this compound.

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C-1 | ~130-135 |

| C-2 | ~130-135 |

| C-3 | ~125-130 (d, JC-F) |

| C-4 | ~160-165 (d, ¹JC-F) |

| C-5 | ~120-125 (d, JC-F) |

| C-6 | ~115-120 (d, JC-F) |

Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) will also be strongly deshielded and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms (²JC-F, ³JC-F). The carbon attached to the chlorine atom (C-3) will also be influenced, though to a lesser extent than the one bonded to fluorine.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum. A sufficient number of scans and a suitable relaxation delay are necessary, especially for quaternary carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475, ~1420 | C=C stretch | Aromatic Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| ~1100 | C-F stretch | Aryl Fluoride |

| ~750 | C-Cl stretch | Aryl Chloride |

| ~920 (broad) | O-H bend | Carboxylic Acid |

Authoritative Grounding: The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The position of the C=O stretching vibration is influenced by the electronic effects of the substituents on the aromatic ring. The presence of both C-F and C-Cl stretching vibrations further confirms the halogenation of the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted Key Ions in the Mass Spectrum of this compound:

| m/z | Ion | Interpretation |

| 174/176 | [M]⁺˙ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 157/159 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 129/131 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 129 | [M-Cl]⁺ | Loss of a chlorine radical |

| 94 | [C₆H₃F]⁺ | Loss of COOH and Cl |

Trustworthiness of Fragmentation Pathways: Aromatic carboxylic acids typically show an intense molecular ion peak.[1] Common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, resulting in M⁺˙ and (M+2)⁺˙ peaks with a characteristic intensity ratio.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous and validated structural assignment. This in-depth guide, grounded in the principles of each spectroscopic technique and supported by established experimental protocols, serves as a valuable resource for researchers in drug discovery, materials science, and synthetic chemistry. By understanding the causality behind the spectral data, scientists can confidently identify and utilize this important chemical intermediate in their research and development endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 520989, this compound" PubChem, [Link].

-

JoVE. "NMR and Mass Spectroscopy of Carboxylic Acids." Journal of Visualized Experiments, 2025, [Link].

-

NIST. "this compound" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

-

Alfa Chemical. "this compound." Alfa Chemical, [Link].

-

Matrix Fine Chemicals. "this compound." Matrix Fine Chemicals, [Link].

-

Whitman College. "GCMS Section 6.12." Whitman College, [Link].

-

Royal Society of Chemistry. "Supplementary Information." Royal Society of Chemistry, [Link].

-

Royal Society of Chemistry. "Supplementary Information." Royal Society of Chemistry, [Link].

-

SpectraBase. "3-Chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts." SpectraBase, [Link].

-

Doc Brown's Chemistry. "The infrared spectrum of benzoic acid." Doc Brown's Chemistry, [Link].

-

SpectraBase. "3-Chlorobenzoic acid - Optional[1H NMR] - Spectrum." SpectraBase, [Link].

-

SpectraBase. "3-Chlorobenzoic acid - Optional[13C NMR] - Spectrum." SpectraBase, [Link].

-

SpectraBase. "4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts." SpectraBase, [Link].

-

Royal Society of Chemistry. "4." Royal Society of Chemistry, [Link].

-

Oregon State University. "13C NMR Chemical Shifts." Oregon State University, [Link].

-

Doc Brown's Chemistry. "The C-13 NMR spectrum of benzoic acid." Doc Brown's Chemistry, [Link].

-

University of Wisconsin. "Chemical shifts." University of Wisconsin, [Link].

-

Wiley Online Library. "Proton NMR chemical shifts and coupling constants for brain metabolites." Wiley Online Library, [Link].

-

Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data & Info, [Link].

-

Thieme. "4. 13C NMR Spectroscopy." Thieme, [Link].

Sources

reactivity of 3-Chloro-4-fluorobenzoic acid

An In-depth Technical Guide to the Reactivity of 3-Chloro-4-fluorobenzoic Acid

Abstract

This compound is a key halogenated aromatic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its chemical behavior is dictated by the interplay of three distinct functional moieties: a deactivating carboxylic acid group, and two electron-withdrawing halogen substituents on the aromatic ring. This guide provides a detailed exploration of the molecule's reactivity, focusing on the mechanistic principles that govern its transformations. We will dissect the competing influences on the aromatic system, detailing the conditions for nucleophilic and electrophilic substitution, and separately examine the versatile chemistry of the carboxyl group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in synthetic applications.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its reactivity and optimizing reaction conditions. This compound is a white to light yellow crystalline solid at room temperature.[3][4]

| Property | Value | Source(s) |

| CAS Number | 403-16-7 | [2] |

| Molecular Formula | C₇H₄ClFO₂ | [5] |

| Molecular Weight | 174.56 g/mol | [5] |

| Melting Point | 133-135 °C | [2] |

| pKa | 3.77 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [1] |

The predicted pKa of ~3.77 indicates that it is a stronger acid than benzoic acid (pKa ≈ 4.2).[3] This enhanced acidity is a direct consequence of the strong negative inductive (-I) effects of both the chlorine and fluorine atoms, which stabilize the conjugate carboxylate anion.

Reactivity of the Aromatic Ring: A Tale of Two Pathways

The benzene ring of this compound is rendered significantly electron-deficient by the combined electron-withdrawing effects of the fluoro, chloro, and carboxyl substituents. This electronic nature makes the ring a prime candidate for Nucleophilic Aromatic Substitution (SNAr) while simultaneously disfavoring classical Electrophilic Aromatic Substitution (SEAr).

Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

Aryl halides bearing strong electron-withdrawing groups are activated towards attack by nucleophiles.[6] In this compound, the carboxylic acid and halogen groups create an electrophilic aromatic system. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

Causality of Regioselectivity:

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8] The highly electronegative fluorine atom at the C4 position strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Consequently, fluoride is a better leaving group than chloride in this context, a counterintuitive fact when compared to Sₙ1/Sₙ2 reactions.[7][8]

-

Positional Activation: The C4 position is para to the strongly deactivating carboxylic acid group. Nucleophilic attack at this position allows the resulting negative charge of the Meisenheimer complex to be delocalized onto the carboxyl group's oxygen atoms, providing significant resonance stabilization.[6] Attack at the C3 position (displacing chloride) would not benefit from this direct resonance stabilization by the carboxyl group.

Therefore, nucleophilic substitution overwhelmingly occurs at the C4 position, leading to the displacement of the fluoride ion.

Caption: SNAr mechanism on this compound.

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

Electrophilic aromatic substitution involves the attack of an electron-rich aromatic ring on a strong electrophile.[9] The presence of three deactivating, electron-withdrawing groups on this compound makes the ring strongly resistant to electrophilic attack. Such reactions, if they proceed at all, require harsh conditions (e.g., high temperatures, strong acid catalysts).[10][11]

Directing Effects in SEAr:

-

-COOH group: A strong deactivating group and a meta-director.

-

-Cl and -F groups: Deactivating groups that act as ortho, para-directors.

The directing effects are in conflict. The available positions for substitution are C2, C5, and C6.

-

C2: ortho to -COOH and -Cl. Highly hindered and deactivated.

-

C6: ortho to -COOH and meta to -F. Deactivated.

-

C5: meta to -COOH and -Cl, and ortho to -F. This is the least deactivated position and the most likely site for substitution, as it satisfies the directing effect of the halogens while being meta to the powerful carboxyl director.

A nitration reaction, for instance, would likely yield 3-chloro-4-fluoro-5-nitrobenzoic acid, though yields may be low due to the ring's deactivation.[10]

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a highly versatile functional group, participating in a wide range of standard organic transformations.[12][13] These reactions generally involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.[13]

Key Transformations:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters (Fischer Esterification).[12][14]

-

Amide Formation: Direct reaction with amines is often inefficient. The carboxylic acid is typically activated first, for example by converting it to an acyl chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[12][13][15]

-

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid to the more reactive 3-chloro-4-fluorobenzoyl chloride.[13]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding 3-chloro-4-fluorobenzyl alcohol.[12]

Caption: Key synthetic transformations of the carboxylic acid group.

Protocol: Amide Synthesis via Acyl Chloride Intermediate

This two-step protocol is a reliable method for forming amides from this compound, a common linkage in pharmaceutical compounds.[13][15]

Step 1: Synthesis of 3-Chloro-4-fluorobenzoyl chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution).

-

Charging: Add this compound (1.0 eq) to the flask.

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂) (approx. 2.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) may be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.

-